molecular formula C10H20N4O B15300781 n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide

n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide

Cat. No.: B15300781
M. Wt: 212.29 g/mol
InChI Key: RSDCZJXDTPGPOE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide involves multiple steps. One common method includes the reaction of azetidine with piperazine under specific conditions. The mixture is then extracted with toluene, treated with activated carbon on cooling, and filtered. The solvent is distilled off to a minimal volume . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .

Chemical Reactions Analysis

n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. It may act as an antagonist or agonist at certain receptors, influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the combination of azetidine and piperazine moieties, which contribute to its distinct biological and chemical properties .

Properties

Molecular Formula

C10H20N4O

Molecular Weight

212.29 g/mol

IUPAC Name

N-ethyl-3-piperazin-1-ylazetidine-1-carboxamide

InChI

InChI=1S/C10H20N4O/c1-2-12-10(15)14-7-9(8-14)13-5-3-11-4-6-13/h9,11H,2-8H2,1H3,(H,12,15)

InChI Key

RSDCZJXDTPGPOE-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1CC(C1)N2CCNCC2

Origin of Product

United States

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